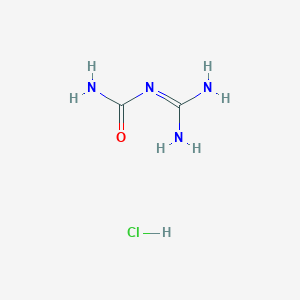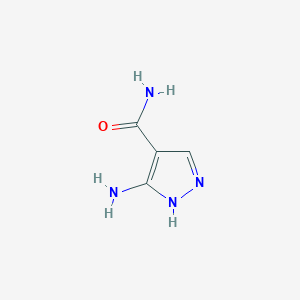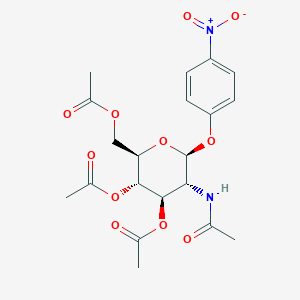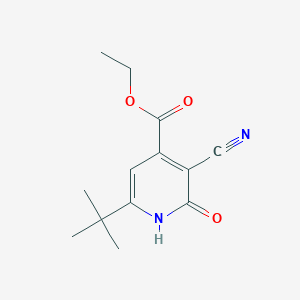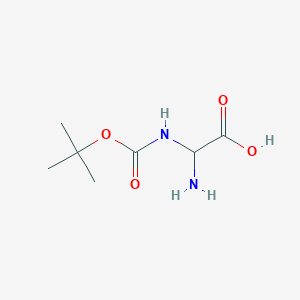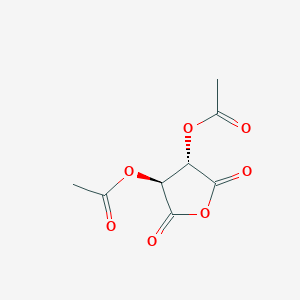
2-Bromo-3-iodo-4,6-dimethylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated pyridine derivatives, including compounds similar to 2-Bromo-3-iodo-4,6-dimethylpyridine, often involves multi-step reactions that provide high selectivity and yield. Techniques such as low-temperature aryl bromide-to-alcohol conversion, Baeyer-Villiger oxidation, and intramolecular Friedel-Crafts strategies are common in constructing the pyridine core and introducing various substituents (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural and spectroscopic studies have shown that halogenated pyridines can exhibit interesting features such as hydrogen bonding and pi-stacking interactions. For example, compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine demonstrate hydrogen bonding in their crystal structure, influencing their physical and chemical properties (Hanuza et al., 1997). Similar analyses for 2-Bromo-3-iodo-4,6-dimethylpyridine would focus on its molecular geometry, electronic distribution, and intermolecular interactions.
Chemical Reactions and Properties
Halogen atoms on the pyridine ring make 2-Bromo-3-iodo-4,6-dimethylpyridine a versatile reactant in various chemical transformations. For instance, iodolactonisation reactions catalyzed by dimethylaminopyridine derivatives showcase the reactivity of such structures towards the formation of lactones under neutral conditions (Meng et al., 2015).
Physical Properties Analysis
The physical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of halogen atoms significantly affects its physical behavior, including volatility and interactions with solvents. Studies similar to those on dibromo and diiodo dimethylpyridines provide insights into how halogenation impacts the physical properties of pyridine derivatives (Pugh, 2006).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as reactivity towards nucleophilic substitution, electrophilic substitution, and coupling reactions, are central to its utility in synthesis. The bromo and iodo groups are particularly reactive sites for cross-coupling reactions, enabling the construction of complex organic molecules (Duan et al., 2004).
Aplicaciones Científicas De Investigación
- Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Synthesis of 4-Bromo-2,6-dimethylpyridine
- Field : Organic Chemistry
- Application Summary : 4-Bromo-2,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .
- Synthesis of 2-bromo-3-iodo-4,6-dimethylpyridine
- Field : Organic Chemistry
- Application Summary : 2-bromo-3-iodo-4,6-dimethylpyridine is a specific type of organic compound, which is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .
Propiedades
IUPAC Name |
2-bromo-3-iodo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNGCQCYJPFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543427 | |
| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodo-4,6-dimethylpyridine | |
CAS RN |
104830-09-3 | |
| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






